2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride
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Overview
Description
2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride is a chemical compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride typically involves the chloromethylation of 6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole. The reaction is carried out using chloromethylating agents such as chloromethyl methyl ether or paraformaldehyde in the presence of hydrochloric acid. The reaction conditions usually involve heating the reactants to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and increases the yield of the desired product. The use of catalysts and solvents can also be optimized to improve the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride can undergo various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding benzothiazoline derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alcohols. The reactions are typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the chloromethyl group.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Benzothiazoline derivatives.
Scientific Research Applications
2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have shown potential as anti-inflammatory and antimicrobial agents.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition of their activity. This can result in various biological effects, depending on the target molecule.
Comparison with Similar Compounds
Similar Compounds
- 2-(chloromethyl)pyridine hydrochloride
- 2-chloromethyl-4-methyl-quinazoline
- 2-chloromethyl-4-methoxyl-3,5-dimethyl pyridine hydrochloride
Comparison
Compared to these similar compounds, 2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole hydrochloride has a unique benzothiazole ring structure, which imparts different chemical and biological properties. Its sulfur-containing ring can participate in different types of chemical reactions and interactions compared to the nitrogen-containing rings of the similar compounds.
Properties
IUPAC Name |
2-(chloromethyl)-6-methyl-4,5,6,7-tetrahydro-1,3-benzothiazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNS.ClH/c1-6-2-3-7-8(4-6)12-9(5-10)11-7;/h6H,2-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLWTPHNADEXGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)SC(=N2)CCl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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